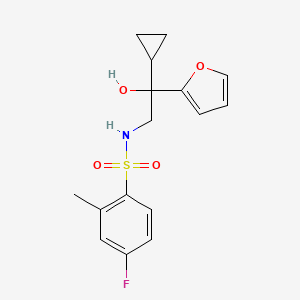

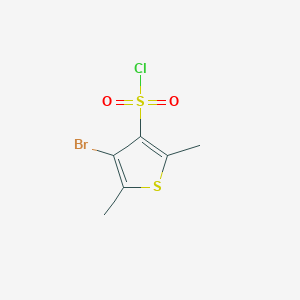

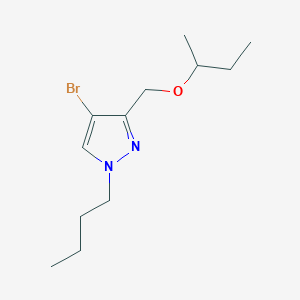

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18FNO4S and its molecular weight is 339.38. The purity is usually 95%.

BenchChem offers high-quality N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibition for Rheumatoid Arthritis and Pain Management A derivative within the same chemical class, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, demonstrated significant efficacy as a selective cyclooxygenase-2 (COX-2) inhibitor. This compound was identified for its potent, highly selective, and orally active characteristics, currently under phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, indicating the potential application of similar compounds in managing inflammatory conditions and pain (Hiromasa Hashimoto et al., 2002).

Antitubercular Potential Research involving a structurally related compound, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, highlighted its antitubercular capabilities. Through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis, insights were gained into its inhibitory action, suggesting potential antitubercular applications for similar compounds (Nikil Purushotham & B. Poojary, 2018).

Building Blocks for Pharmaceutical Research The use of fluoronaphthalene derivatives, obtained through reactions involving aryne intermediates like those related to the target compound, was shown to provide new substituent patterns for naphthalene derivatives. These derivatives serve as valuable building blocks in pharmaceutical or agricultural research, indicating the synthetic versatility and potential application of the compound for developing new chemical entities (E. Masson & M. Schlosser, 2005).

Antimycobacterial Agents Design In the design and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents, specific sulfonamides were developed with potent inhibitory effects against Mycobacterium tuberculosis. This research underscores the broader potential of sulfonamide derivatives in antimycobacterial therapy, hinting at the utility of compounds like N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide in similar applications (Satish R. Malwal et al., 2012).

Selective COX-2 Inhibitor's Role in Cancer Cell Apoptosis Another study on a related COX-2 inhibitor, JTE-522, showed its ability to induce apoptosis and inhibit cell proliferation in human endometrial cancer cell lines. This suggests that similar sulfonamide compounds could have therapeutic applications in cancer treatment by modulating apoptosis and cell cycle progression (Hong-liang Li et al., 2002).

properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-11-9-13(17)6-7-14(11)23(20,21)18-10-16(19,12-4-5-12)15-3-2-8-22-15/h2-3,6-9,12,18-19H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOJQROUIDMZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]propanamide](/img/structure/B2433844.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)

![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)

![2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B2433861.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2433862.png)